molecular formula C21H31Cl2N3O2 B4882093 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride

1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride

Cat. No. B4882093
M. Wt: 428.4 g/mol
InChI Key: ZIQBSCBFOHLYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride, also known as MPPIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in regulating synaptic transmission and plasticity in the central nervous system.

Mechanism of Action

MGluR7 is a G protein-coupled receptor that is primarily expressed in the presynaptic terminal of neurons. Activation of mGluR7 by glutamate inhibits the release of neurotransmitters, including glutamate itself, and regulates synaptic plasticity. 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride selectively binds to the allosteric site of mGluR7 and inhibits its activity, resulting in increased neurotransmitter release and enhanced synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride enhances long-term potentiation, a cellular mechanism underlying learning and memory, in the hippocampus and prefrontal cortex of rats. 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and depression. In addition, 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride has been shown to reduce drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride is a highly selective antagonist of mGluR7 and does not interact with other mGluR subtypes or other neurotransmitter receptors. This specificity makes it a valuable tool for studying the role of mGluR7 in neurological and psychiatric disorders. However, the potency and efficacy of 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride can vary depending on the experimental conditions and the animal model used.

Future Directions

Could include investigating the effects of 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride on other neurotransmitter systems, such as the dopamine and serotonin systems, and exploring the potential of 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride as a treatment for other disorders, such as epilepsy and neurodegenerative diseases. In addition, the development of more potent and selective mGluR7 antagonists could improve the efficacy and specificity of this class of compounds.

Synthesis Methods

The synthesis of 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride involves the reaction of mesityl oxide with 4-(2-pyridinyl)-1-piperazinecarboxaldehyde, followed by reduction with sodium borohydride and protection of the resulting alcohol with tert-butyl dimethylsilyl chloride. The protected alcohol is then deprotected with trifluoroacetic acid and converted to the dihydrochloride salt with hydrochloric acid.

Scientific Research Applications

1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. The selective antagonism of mGluR7 by 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride has been shown to modulate glutamatergic neurotransmission and improve cognitive function in animal models of these disorders.

properties

IUPAC Name

1-(4-pyridin-2-ylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2.2ClH/c1-16-12-17(2)21(18(3)13-16)26-15-19(25)14-23-8-10-24(11-9-23)20-6-4-5-7-22-20;;/h4-7,12-13,19,25H,8-11,14-15H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQBSCBFOHLYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(CN2CCN(CC2)C3=CC=CC=N3)O)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Pyridin-2-ylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride

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